Cas no 117399-51-6 (Chitotetraose Tetradecaacetate)

117399-51-6 structure
Produktname:Chitotetraose Tetradecaacetate
Chitotetraose Tetradecaacetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Chitotetraose Tetradecaacetate
- Peracetylated Chitotetraose
- b-D-Glucopyranose,O-3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®
- 4)-2-(acetylamino)-2-deoxy-,1,3,6-triacetate
- 4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®
- O-(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-(1-4)-O-(2-acetamido-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranosyl)-(1-4)-O-(2-acetamido-3,
- O-(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy--D-glucopyranosyl)-(1-4)-O-(2-acetamido-3,6-di-O-acetyl-2-deoxy--D-glucopyranosyl)-(1-4)-O-(2-acetamido-3,6-di-O-acetyl-2-deoxy--D-glucopyranosyl)-(1-4)-2-acetamido-1,3,6-tri-O-acetyl-2-deoxy--D-glucopyranose
- tetra-N-acetylchitotetraose peracetate
- (O-(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy- -D-glucopyranosyl)
- O-(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-(1-4)-O-(2-acetamido-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranosyl)-(1-4)-O-(2-acetamido-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranosyl)-(1-4)-2-acetamido-1,3,6-tri-O-acetyl-2-deoxy-b-D-glucopyranose
- [(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate
- O-(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-(1-4)-O-(2-acetamido-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-(1-4)-O-(2-acetamido-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-(1-4)-2-acetamido-1,3,6-tri-O-acetyl-2-deoxy-beta-D-glucopyra
- W-200907
- 117399-51-6
-
- Inchi: InChI=1S/C52H74N4O31/c1-19(57)53-37-46(77-29(11)67)42(34(16-72-24(6)62)81-49(37)80-32(14)70)85-51-39(55-21(3)59)48(79-31(13)69)44(36(83-51)18-74-26(8)64)87-52-40(56-22(4)60)47(78-30(12)68)43(35(84-52)17-73-25(7)63)86-50-38(54-20(2)58)45(76-28(10)66)41(75-27(9)65)33(82-50)15-71-23(5)61/h33-52H,15-18H2,1-14H3,(H,53,57)(H,54,58)(H,55,59)(H,56,60)/t33?,34?,35?,36?,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-/m0/s1
- InChI-Schlüssel: OYGWXILTVZPHON-LIZBZGSPSA-N
- Lächelt: CC(OCC1O[C@@H](O[C@@H]2C(COC(=O)C)O[C@@H](O[C@@H]3C(COC(=O)C)O[C@@H](O[C@@H]4C(COC(=O)C)O[C@@H](OC(=O)C)[C@@H](NC(=O)C)[C@H]4OC(=O)C)[C@@H](NC(=O)C)[C@H]3OC(=O)C)[C@@H](NC(=O)C)[C@H]2OC(=O)C)[C@@H](NC(=O)C)[C@@H](OC(=O)C)[C@@H]1OC(=O)C)=O
Berechnete Eigenschaften
- Genaue Masse: 1250.43000
- Monoisotopenmasse: 1250.4337016g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 31
- Schwere Atomanzahl: 87
- Anzahl drehbarer Bindungen: 34
- Komplexität: 2550
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 20
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.8
- Topologische Polaroberfläche: 444Ų
Experimentelle Eigenschaften
- Brechungsindex: 1.542
- PSA: 444.01000
- LogP: -1.90200
Chitotetraose Tetradecaacetate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-211066-10mg |
Chitotetraose Tetradecaacetate, |
117399-51-6 | 10mg |
¥3309.00 | 2023-09-05 | ||
TRC | C315005-10mg |
Chitotetraose Tetradecaacetate |
117399-51-6 | 10mg |
180.00 | 2021-08-15 | ||
TRC | C315005-2mg |
Chitotetraose Tetradecaacetate |
117399-51-6 | 2mg |
50.00 | 2021-08-15 | ||
Biosynth | OC09744-5 mg |
Chitotetraose tetradecaacetate |
117399-51-6 | 5mg |
$181.95 | 2023-01-03 | ||
Biosynth | OC09744-10 mg |
Chitotetraose tetradecaacetate |
117399-51-6 | 10mg |
$303.30 | 2023-01-03 | ||
Biosynth | OC09744-2 mg |
Chitotetraose tetradecaacetate |
117399-51-6 | 2mg |
$109.16 | 2023-01-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-211066-10 mg |
Chitotetraose Tetradecaacetate, |
117399-51-6 | 10mg |
¥3,309.00 | 2023-07-10 | ||
TRC | C315005-5mg |
Chitotetraose Tetradecaacetate |
117399-51-6 | 5mg |
95.00 | 2021-08-15 |
Chitotetraose Tetradecaacetate Verwandte Literatur
-
Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
117399-51-6 (Chitotetraose Tetradecaacetate) Verwandte Produkte
- 76375-60-5([(2R,3R,4R,5R)-5-acetamido-3,4,6-triacetoxy-tetrahydropyran-2-yl]methyl acetate)
- 7772-79-4(b-D-Glucosamine Pentaacetate)
- 2703760-30-7(2-(2,6-dioxopiperidin-3-yl)-5-{5-(piperidin-4-yl)pentylamino}-2,3-dihydro-1H-isoindole-1,3-dione)
- 868219-99-2(5-(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 2092465-35-3(2-chloro-1H-pyrrole-3-carboxylic acid)
- 10443-65-9(2-Bromo-2-propenoic acid)
- 2172008-36-3(benzyl 2-(chlorosulfonyl)methyl-4,4-difluoropyrrolidine-1-carboxylate)
- 2192694-78-1(2,6-dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide)
- 2044714-05-6(tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate)
- 68432-16-6(1(2H)-Naphthalenone)
Empfohlene Lieferanten
Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
CN Lieferant
Großmenge

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge

Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
